

Technical Guide: 1,3-Dichloro-5-ethynylbenzene (CAS No. 99254-90-7)

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Compound of Interest

Compound Name: 1,3-Dichloro-5-ethynylbenzene

Cat. No.: B1355376

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-5-ethynylbenzene is a halogenated aromatic alkyne with the chemical formula $C_8H_4Cl_2$.^[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and an ethynyl group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites—the terminal alkyne and the chlorinated aromatic ring—allows for a variety of chemical transformations, offering pathways to more complex molecular architectures. This document provides a comprehensive overview of the available technical data for **1,3-dichloro-5-ethynylbenzene**, including its physicochemical properties, a known synthesis protocol, and its safety information. While specific applications in drug discovery are not extensively documented in publicly available literature, this guide will also discuss its potential utility based on the reactivity of its functional groups.

Physicochemical Properties

A summary of the known physical and chemical properties of **1,3-dichloro-5-ethynylbenzene** is presented in Table 1. It is important to note that while some data, such as melting point, are experimentally determined, other values like the boiling point are predicted.

Table 1: Physicochemical Data for **1,3-Dichloro-5-ethynylbenzene**

Property	Value	Source
CAS Number	99254-90-7	[1]
Molecular Formula	C ₈ H ₄ Cl ₂	[1]
Molecular Weight	171.03 g/mol	
IUPAC Name	1,3-dichloro-5-ethynylbenzene	
Physical Form	Solid	
Melting Point	80-81.5 °C	[2]
Boiling Point (Predicted)	235.3 ± 30.0 °C	
InChI Key	QVJKOUQZOSCKNE-UHFFFAOYSA-N	
Storage Temperature	4°C, stored under nitrogen	
Purity (Typical)	96%	

Note: Spectral data (NMR, IR, MS) for **1,3-dichloro-5-ethynylbenzene** is not readily available in the public domain. Researchers should perform their own analytical characterization upon synthesis or acquisition.

Synthesis

A detailed experimental protocol for the synthesis of **1,3-dichloro-5-ethynylbenzene** has been reported and is outlined below.

Experimental Protocol: Synthesis from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol

This synthesis involves the base-mediated cleavage of a propargylic alcohol.

Reactants:

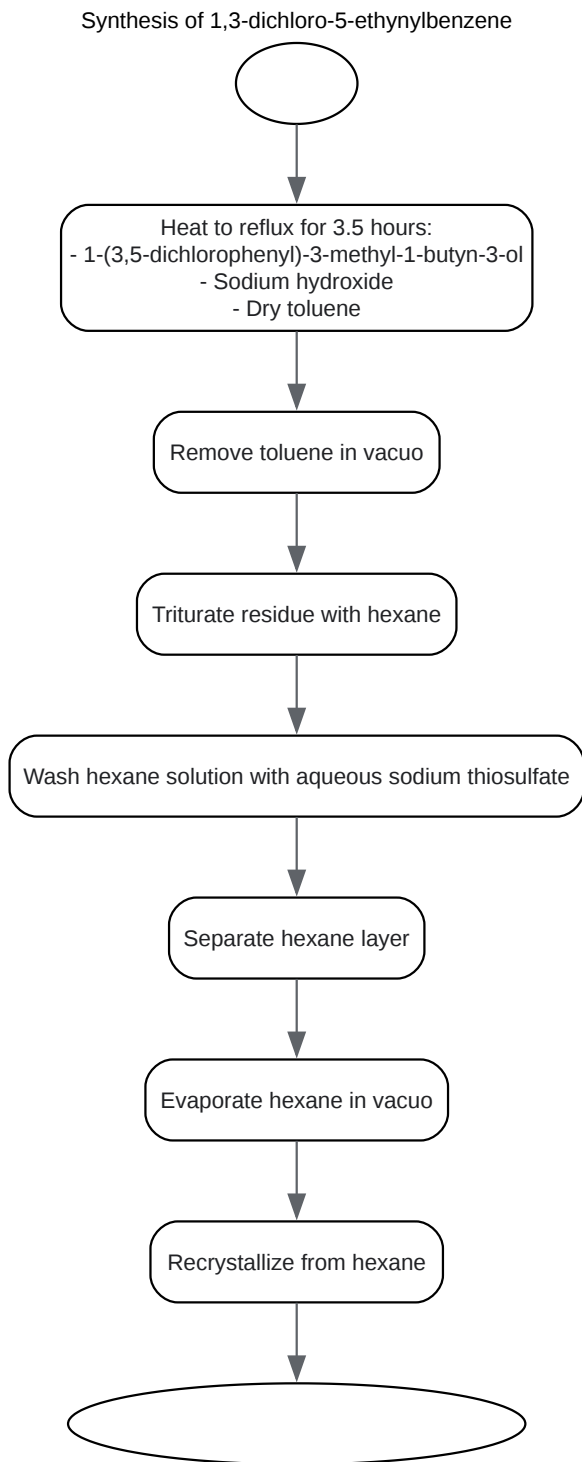
- 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol (7.95 g, 0.0655 mol)

- Sodium hydroxide (30 g)
- Dry toluene (150 ml)
- Hexane
- Aqueous sodium thiosulfate solution

Procedure:

- A mixture of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and sodium hydroxide in dry toluene is heated to reflux with stirring for 3.5 hours.[\[2\]](#)
- The toluene is removed under reduced pressure (in vacuo) to yield a brown solid residue.[\[2\]](#)
- The residue is triturated with hexane.[\[2\]](#)
- The resulting hexane solution is washed with an aqueous sodium thiosulfate solution.[\[2\]](#)
- The hexane layer is separated and the solvent is evaporated in vacuo to yield the crude product.[\[2\]](#)
- The crude product is recrystallized from hexane to yield the pure **1,3-dichloro-5-ethynylbenzene** (4.15 g).[\[2\]](#)

Diagram 1: Experimental Workflow for the Synthesis of **1,3-dichloro-5-ethynylbenzene**



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Caption: Workflow for the synthesis of **1,3-dichloro-5-ethynylbenzene**.

Reactivity and Potential Applications

While specific, documented applications of **1,3-dichloro-5-ethynylbenzene** in drug discovery are scarce in the literature, its chemical structure suggests significant potential as a versatile building block in organic synthesis. Its reactivity is primarily centered around the terminal alkyne and the dichlorinated benzene ring.

Reactions of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a wide range of reactions, including:

- **Sonogashira Coupling:** This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. **1,3-dichloro-5-ethynylbenzene** could serve as the alkyne component, allowing for the introduction of various substituents at the terminus of the ethynyl group.
- **Click Chemistry (Azide-Alkyne Cycloaddition):** The ethynyl group can readily undergo copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable triazole rings. This is a widely used ligation strategy in medicinal chemistry for linking molecular fragments.
- **Hydration and other additions:** The triple bond can undergo hydration to form a ketone, or be subjected to various other addition reactions to introduce further functionality.

Reactions of the Dichlorobenzene Ring

The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, they can serve as handles for transition metal-catalyzed cross-coupling reactions, such as:

- **Suzuki Coupling:** This reaction would allow for the formation of a new carbon-carbon bond at the position of one or both of the chlorine atoms by coupling with a boronic acid or ester.
- **Buchwald-Hartwig Amination:** This would enable the introduction of nitrogen-based functional groups by coupling with amines.

- **Other Cross-Coupling Reactions:** Other cross-coupling methodologies, such as Stille or Negishi couplings, could also be employed to further functionalize the aromatic core.

The combination of these reactive sites makes **1,3-dichloro-5-ethynylbenzene** a promising scaffold for the synthesis of complex molecules, including potential pharmaceutical intermediates. The sequential and selective reaction at the ethynyl group and the chloro-substituted positions could allow for the construction of diverse molecular libraries for screening in drug discovery programs.

Biological Activity

There is currently no publicly available data on the biological activity of **1,3-dichloro-5-ethynylbenzene** or its involvement in any specific signaling pathways. Its toxicological properties have not been fully investigated. As with any chemical, it should be handled with appropriate care, following the safety guidelines outlined below.

Safety Information

1,3-Dichloro-5-ethynylbenzene is classified as a hazardous substance. The following table summarizes the available safety information.

Table 2: Hazard and Precautionary Statements

Category	Statement	Code
Hazard Statements	Causes skin irritation.	H315
	Causes serious eye irritation.	H319
	May cause respiratory irritation.	H335
Precautionary Statements	Avoid breathing dust/fume/gas/mist/vapors/spray.	P261
	Wash skin thoroughly after handling.	P264
	Use only outdoors or in a well-ventilated area.	P271
	Wear protective gloves/ eye protection/ face protection.	P280
	IF ON SKIN: Wash with plenty of soap and water.	P302+P352
	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	P304+P340
	Take off contaminated clothing and wash it before reuse.	P362+P364
	Store locked up.	P405
	Dispose of contents/container to an approved waste disposal plant.	P501

Source: Sigma-Aldrich, CymitQuimica[3]

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

1,3-Dichloro-5-ethynylbenzene is a chemical intermediate with potential for use in the synthesis of more complex organic molecules. This guide has summarized the available data on its properties, synthesis, and safety. While its direct application in drug development is not yet established, its versatile functional groups suggest it could be a valuable building block for the creation of novel compounds for biological screening. Further research is needed to fully characterize this compound and explore its synthetic utility and potential biological activities.

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